5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the formation of the pyrazole and isoxazole rings. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as crystallization or chromatography to isolate the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity and potential as a bioactive compound.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide shares similarities with other compounds that contain furan, pyrazole, and isoxazole rings.
- Compounds such as 5-(furan-2-yl)-N-(1H-pyrazol-4-yl)isoxazole-3-carboxamide and 5-(furan-2-yl)-N-(tetrahydro-2H-pyran-2-yl)isoxazole-3-carboxamide have similar structures but differ in the specific substituents attached to the rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(furan-2-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(14-8-16(25-20-14)15-5-3-7-24-15)19-12-9-18-21(10-12)11-13-4-1-2-6-23-13/h3,5,7-10,13H,1-2,4,6,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGSFZIHZSSLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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